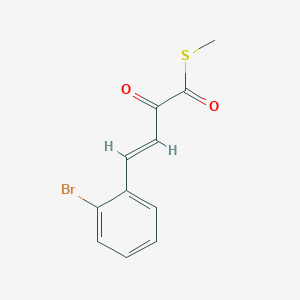
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate is an organic compound with the molecular formula C11H9BrO3S. This compound is characterized by the presence of a bromophenyl group, a ketone group, and a thioester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a thioesterification step. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioester group can undergo nucleophilic attack by biological nucleophiles such as cysteine residues in enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-(2-bromophenyl)-2-oxobut-3-enoate: Similar structure but lacks the thioester group.
Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group but differs in the ester and ketone functionalities.
Uniqueness
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate is unique due to the presence of both a thioester and a bromophenyl group, which confer distinct reactivity and biological activity
Biological Activity
(E)-S-methyl 4-(2-bromophenyl)-2-oxobut-3-enethioate, also known by its CAS number 104094-31-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₉BrO₃
- Molecular Weight : 269.09 g/mol
- Structure : The compound features a bromophenyl group attached to a thioester moiety, which is significant for its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity is likely mediated through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic effects on cancer cell lines, particularly hepatocellular carcinoma and breast adenocarcinoma. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic potential in treating diseases associated with dysregulated metabolism.
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
Data Tables
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
S-methyl (E)-4-(2-bromophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9BrO2S/c1-15-11(14)10(13)7-6-8-4-2-3-5-9(8)12/h2-7H,1H3/b7-6+ |
InChI Key |
OOFALDYUOCSUEV-VOTSOKGWSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=CC=C1Br |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















